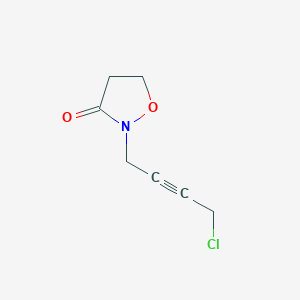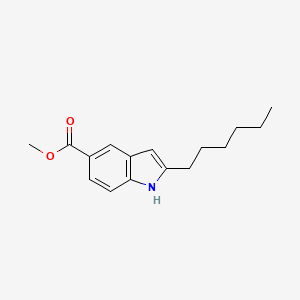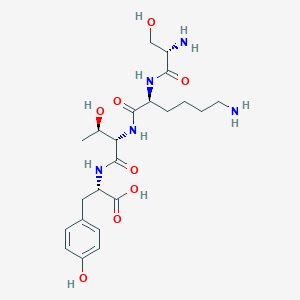
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is a chemical compound with the molecular formula C7H8ClNO. It is known for its unique structure, which includes an isoxazolidinone ring and a butynyl group substituted with chlorine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- typically involves the reaction of isoxazolidinone with 4-chloro-2-butyne under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoxazolidinone, followed by the addition of 4-chloro-2-butyne. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted isoxazolidinones, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
3-Isoxazolidinone, 2-(4-bromo-2-butynyl)-: Similar structure but with a bromine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-iodo-2-butynyl)-: Similar structure but with an iodine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-methyl-2-butynyl)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .
属性
CAS 编号 |
191277-31-3 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC 名称 |
2-(4-chlorobut-2-ynyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H8ClNO2/c8-4-1-2-5-9-7(10)3-6-11-9/h3-6H2 |
InChI 键 |
VPAKRCFQHJKJBU-UHFFFAOYSA-N |
规范 SMILES |
C1CON(C1=O)CC#CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)

![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)

![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)

![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
